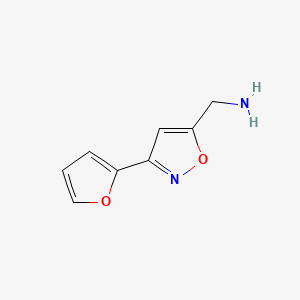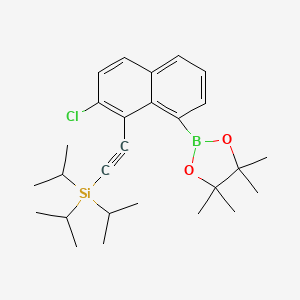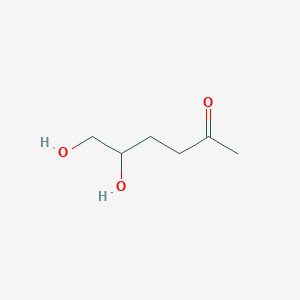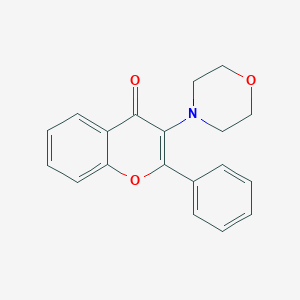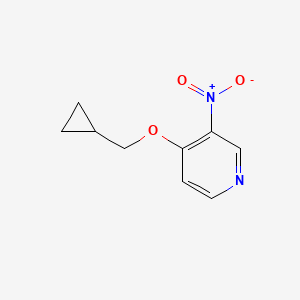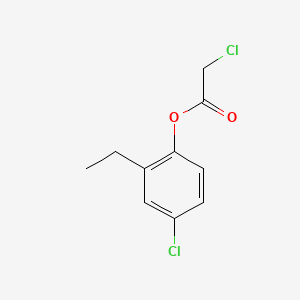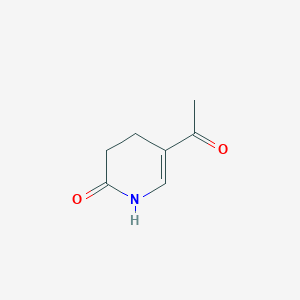
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is a heterocyclic organic compound It is a derivative of pyridinone, characterized by the presence of an acetyl group at the 5-position and a partially saturated pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- can be achieved through several methods. One common approach involves the condensation of 1,3-dicarbonyl compounds with aromatic aldehydes and urea or thiourea in the presence of a catalyst. For instance, the use of 3-sulfonic acid-1-imidazolopyridinium hydrogen sulfate under solvent-free conditions has been reported to yield high efficiency and green synthesis . Another method involves the use of magnetically recoverable heterogeneous nickel substituted nanoferro-spinel catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalytic processes. The use of recyclable heterogeneous catalysts, such as zinc ferrite nanocatalysts, has been explored to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less frequently reported.
Substitution: The acetyl group and the pyridinone ring can participate in substitution reactions, often influenced by the nature of substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium peroxydisulfate in aqueous acetonitrile.
Substitution: Various catalysts and solvents, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of corresponding pyridinone derivatives with altered oxidation states .
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions. Specific molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: Known for their biological activities, including antifungal, antiviral, and anticancer properties.
5-Acetyl-3,4-dihydro-2H-pyrrole: A secondary metabolite with potential biomarker applications.
Uniqueness
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is unique due to its specific acetyl substitution at the 5-position and its partially saturated pyridinone ring
Propiedades
Número CAS |
61892-76-0 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
5-acetyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5(9)6-2-3-7(10)8-4-6/h4H,2-3H2,1H3,(H,8,10) |
Clave InChI |
GDQHUMKFNAAPAO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


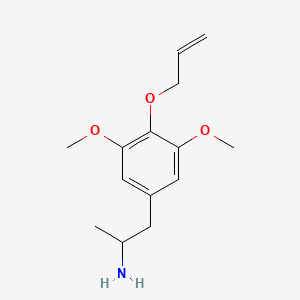

![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)

![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)
![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)
